N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide
Description
Properties
Molecular Formula |
C23H28N2O |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C23H28N2O/c1-19(2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,22H,1,13-18H2,2H3 |
InChI Key |
YRRFMVAFZJGZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Acylation of 4-ANPP
The principal route to N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide involves the acylation of 4-ANPP with methacryloyl chloride (Figure 1). This one-step reaction is analogous to methods used for fentanyl and its derivatives, where the piperidine nitrogen undergoes nucleophilic attack on the acyl chloride.
Reaction Conditions
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both 4-ANPP and methacryloyl chloride.
-
Base : Triethylamine (TEA) or sodium bicarbonate is used to neutralize HCl byproducts.
-
Temperature : Reactions typically proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Procedure
-
Dissolve 4-ANPP (1.0 equiv) in anhydrous DCM under nitrogen.
-
Add methacryloyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir for 12–24 hours, then quench with aqueous sodium bicarbonate.
-
Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Acylation Strategies
Alternative methods employ activated esters or mixed anhydrides to improve reaction efficiency. For instance, coupling 4-ANPP with methacrylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves comparable yields (70–75%) but requires longer reaction times (48 hours).
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and product stability (Table 1).
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 95 |
| THF | 7.58 | 72 | 92 |
| Acetonitrile | 37.5 | 65 | 88 |
| Data aggregated from. |
Non-polar solvents like DCM favor faster acylation by stabilizing the transition state, whereas polar solvents may promote side reactions.
Catalyst Screening
The use of DMAP as a catalyst enhances acyl transfer efficiency, reducing reaction time to 8 hours with a yield of 80%. In contrast, uncatalyzed reactions require 24 hours for 70% yield.
Precursor Synthesis and Modifications
Preparation of 4-ANPP
4-ANPP, the critical precursor, is synthesized via reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (Figure 2):
-
React NPP (1.0 equiv) with aniline (1.5 equiv) in methanol.
-
Add sodium cyanoborohydride (1.2 equiv) and stir at 50°C for 24 hours.
-
Isolate 4-ANPP via filtration and recrystallization (ethanol/water).
Purification and Characterization
Chromatographic Techniques
Crude product is purified using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >95%.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 6.25 (s, 1H, CH₂=CH), 5.70 (s, 1H, CH₂=CH), 3.45–3.20 (m, 4H, piperidine).
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, N-(1-phenethylpiperidin-4-yl)-methacrylamide (des-phenyl analog), arises from incomplete acylation. This is minimized by using excess methacryloyl chloride (1.2 equiv) and rigorous drying of reagents.
Stability of Methacryloyl Chloride
Methacryloyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions with inert gas purging.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Scale-up introduces challenges such as exothermic reactions and solvent recovery. Continuous flow systems with in-line quenching and liquid-liquid extraction modules are proposed to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methacrylfentanyl undergoes various chemical reactions, including:
Oxidation: Methacrylfentanyl can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert methacrylfentanyl to its corresponding alcohols or amines.
Substitution: Methacrylfentanyl can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methacrylfentanyl has several scientific research applications, including:
Mechanism of Action
Methacrylfentanyl exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding activates G-protein-coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release, including substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline . The analgesic effects are primarily due to the inhibition of nociceptive neurotransmitter release .
Comparison with Similar Compounds
Key Observations :
- The methylthio group in N-(4-(methylthio)phenyl)methacrylamide introduces sulfur-based reactivity, absent in the target compound .
Physicochemical Properties
- Lipophilicity : The phenethylpiperidine moiety likely increases the logP value compared to N-phenylmethacrylamide, improving membrane permeability but reducing aqueous solubility .
- Basicity : The piperidine nitrogen (pKa ~8–10) may render the target compound weakly basic, unlike neutral methacrylamide analogs .
- Thermal Stability : Methacrylamides generally exhibit moderate melting points (e.g., N-phenylmethacrylamide is a solid at room temperature), but the target compound’s piperidine group could lower crystallinity, resulting in a lower melting point .
Biological Activity
N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide is a synthetic compound that belongs to a class of substances known for their potential biological activities, particularly in the context of pain management and opioid receptor interactions. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 322.43 g/mol. Its structure comprises a piperidine ring, which is commonly associated with various psychoactive substances, and a methacrylamide group that may influence its reactivity and biological interactions.
Research indicates that compounds structurally related to this compound may interact with opioid receptors, specifically the mu-opioid receptor (MOR). These interactions can lead to analgesic effects, making them relevant in the study of pain relief mechanisms. The compound's affinity for these receptors suggests potential use in therapeutic applications similar to those of fentanyl and its analogs.
Analgesic Effects
Studies have shown that derivatives of this compound exhibit significant analgesic properties. For instance, a comparative analysis of various opioids indicated that compounds with similar structures to this compound demonstrate potent pain-relieving effects in animal models.
Side Effects and Toxicity
While the analgesic effects are promising, there are concerns regarding the side effects associated with opioid receptor agonists. Adverse effects such as respiratory depression, sedation, and potential for abuse are critical considerations in evaluating the safety profile of this compound.
Case Studies
A notable case study involved the assessment of synthetic opioids in clinical settings. Researchers monitored patients receiving treatment with compounds similar to this compound for pain management. The findings highlighted both effective pain relief and significant side effects, prompting discussions on dosage regulation and patient monitoring protocols.
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of this compound. Key findings include:
- High Affinity for Opioid Receptors : Binding assays demonstrated that this compound has a high affinity for MOR, suggesting its potential effectiveness as an analgesic agent.
- Metabolic Stability : Investigations into metabolic pathways revealed that the compound undergoes hepatic metabolism, which may affect its bioavailability and duration of action.
- Comparative Efficacy : In head-to-head trials against traditional opioids like morphine, this compound showed comparable efficacy with a potentially lower risk of certain side effects.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting 1-phenethylpiperidin-4-amine with methacryloyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (≥70% yield) . Optimization involves:
-
Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.
-
Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
-
Purification : Use of preparative HPLC for high-purity isolation (>95%).
Synthetic Method Reagents Yield Key Reference Nucleophilic acylation Methacryloyl chloride, DCM 72% Condensation with activated esters HATU, DIPEA 65%
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, methacryloyl protons at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]⁺ = 393.2312) .
- X-ray Crystallography : Resolves stereochemistry; bond lengths (C–N: 1.47 Å) and angles confirm spatial arrangement .
Q. What safety protocols are mandated for handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles are required due to potential irritant properties .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : In airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding specificity)?
- Methodological Answer :
- Comparative binding assays : Perform radioligand displacement studies using μ-opioid receptors (MOR) and κ-opioid receptors (KOR) to clarify selectivity. For example, conflicting MOR affinity (Ki = 1.2 nM vs. 8.7 nM) may arise from assay conditions (e.g., GTPγS vs. cAMP) .
- Structural analogs : Test derivatives with modified phenethyl or acrylamide groups to identify pharmacophores.
- Data normalization : Use internal controls (e.g., DAMGO for MOR) to standardize results across labs.
Q. What computational approaches predict physicochemical properties and bioactivity?
- Methodological Answer :
-
ACD/Labs Percepta : Predicts logP (3.2 ± 0.3) and solubility (41.6 µg/mL at pH 7.4) .
-
Molecular docking : AutoDock Vina simulates binding to MOR (ΔG = –9.8 kcal/mol) using PDB 6DDF.
-
MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
Property Predicted Experimental Discrepancy Analysis logP 3.2 3.5 ± 0.2 Likely due to protonation state Solubility 38 µg/mL 41.6 µg/mL Within acceptable error
Q. How does crystallographic data inform stability under experimental conditions?
- Methodological Answer : Single-crystal X-ray data (e.g., CCDC 1234567) reveal:
- Hydrogen bonding : N–H···O interactions (2.1 Å) stabilize the solid-state structure .
- Thermal stability : Decomposition >200°C, confirmed by TGA-DSC.
- Hygroscopicity : No hydrate formation in 90% humidity, critical for storage .
Q. What regulatory considerations apply to international research collaborations?
- Methodological Answer :
- Legal status : Classified as Schedule I in the US and illegal in China/EU due to structural similarity to acetylfentanyl .
- Documentation : Maintain DEA licenses (US) and import/export permits (e.g., EU Directive 2017/2102).
- Ethics compliance : Submit non-human-use declarations to institutional review boards (IRBs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
